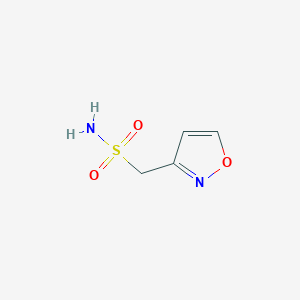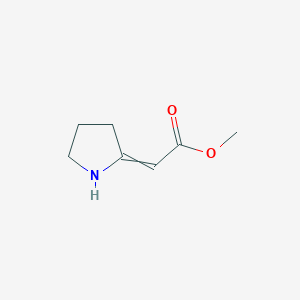
(1R)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride
Overview
Description
(1R)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride, commonly referred to as 5-chlorothiophen-2-yl-ethanamine hydrochloride (5-CTEA-HCl) is a synthetic compound with a wide range of applications in scientific research. It is an important reagent in the synthesis of organic compounds, and has been widely used in various fields of research, including drug discovery, medicinal chemistry, and biochemistry. 5-CTEA-HCl is also used in the synthesis of various drugs, such as aminoglycosides and β-lactams.
Scientific Research Applications
1. Synthesis and Structural Characterization
A significant application of compounds similar to (1R)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is in the synthesis and structural characterization of novel compounds. For example, the synthesis of a series of novel amides by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions. These structures were confirmed using various spectroscopic techniques, highlighting the use of these compounds in creating new chemical entities (Pejchal, Pejchalová, & Růžičková, 2015).
2. Asymmetric Synthesis
These compounds are also integral in the asymmetric synthesis of key intermediates for other drugs. For instance, an efficient synthesis of 1-(naphthalen-1-yl)ethanamine and its practical resolution to optically pure enantiomers, which are key intermediates in the synthesis of other pharmaceuticals, demonstrates the importance of these compounds in drug synthesis (Mathad et al., 2011).
3. Treatment of Viral Infections
Another important application is in the treatment of viral infections. A study describes the efficient asymmetric synthesis of a compound, which is a potential treatment for human papillomavirus infections. This underscores the role of these compounds in developing treatments for infectious diseases (Boggs et al., 2007).
4. Preparation of Complexes
These compounds are used in the preparation of various metal complexes, which have diverse applications. For example, the preparation and characterization of complexes with Co(II), Ni(II), and Cu(II) using a ligand derived from a similar compound demonstrates their utility in inorganic chemistry and material science (Öztürk, Cansiz, & Koparır, 2007).
5. Development of Anticancer Agents
Furthermore, these compounds play a role in the discovery and development of potential anticancer agents. A study on the synthesis of novel apoptosis inducers for cancer treatment highlights their significance in oncology research (Zhang et al., 2005).
properties
IUPAC Name |
(1R)-1-(5-chlorothiophen-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNZSVFQOHBMAA-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(S1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-methoxypyridin-3-yl)methyl]cyclopentanamine](/img/structure/B1429740.png)
![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)




![Ethyl 3-methoxyfuro[2,3-c]pyridine-2-carboxylate](/img/structure/B1429747.png)




![1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone](/img/structure/B1429759.png)

